molecular formula C20H17F8NO2 B14148062 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol CAS No. 325695-82-7

1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol

Cat. No.: B14148062
CAS No.: 325695-82-7
M. Wt: 455.3 g/mol
InChI Key: BKQACYCBLLJVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol is a complex organic compound characterized by the presence of a carbazole moiety and a highly fluorinated pentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol typically involves multiple steps, starting with the preparation of the carbazole derivative. The key steps include:

    Formation of Carbazole Derivative: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of Pentyloxy Group: The highly fluorinated pentyloxy group is introduced via nucleophilic substitution reactions, often using fluorinated alcohols and appropriate leaving groups.

    Final Coupling: The final step involves coupling the carbazole derivative with the fluorinated pentyloxy group under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.

    Substitution: The fluorinated pentyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.

Scientific Research Applications

1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol has several scientific research applications:

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Its potential bioactivity is being explored for the development of new pharmaceuticals, particularly in targeting specific molecular pathways.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated pentyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-1-ol: Similar structure but with a different position of the hydroxyl group.

    1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-one: The hydroxyl group is replaced by a ketone group.

Uniqueness: 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol is unique due to the combination of the carbazole core and the highly fluorinated pentyloxy group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

325695-82-7

Molecular Formula

C20H17F8NO2

Molecular Weight

455.3 g/mol

IUPAC Name

1-carbazol-9-yl-3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propan-2-ol

InChI

InChI=1S/C20H17F8NO2/c21-17(22)19(25,26)20(27,28)18(23,24)11-31-10-12(30)9-29-15-7-3-1-5-13(15)14-6-2-4-8-16(14)29/h1-8,12,17,30H,9-11H2

InChI Key

BKQACYCBLLJVJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.